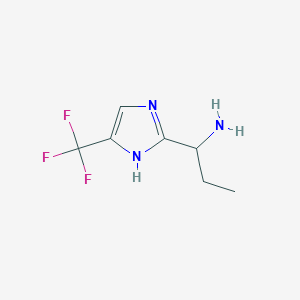
1-(5-(Trifluoromethyl)-1h-imidazol-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Trifluoromethyl)-1h-imidazol-2-yl)propan-1-amine is a compound that features a trifluoromethyl group attached to an imidazole ring, which is further connected to a propan-1-amine moiety
Preparation Methods
Chemical Reactions Analysis
1-(5-(Trifluoromethyl)-1h-imidazol-2-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group or the amine group can be replaced by other functional groups.
Common Reagents and Conditions: Reagents such as boron tribromide (BBr3) and hydrogen bromide (HBr) are often used in these reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding imidazole derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds.
Scientific Research Applications
1-(5-(Trifluoromethyl)-1h-imidazol-2-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-(5-(Trifluoromethyl)-1h-imidazol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
1-(5-(Trifluoromethyl)-1h-imidazol-2-yl)propan-1-amine can be compared with other similar compounds, such as:
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: This compound also contains a trifluoromethyl group attached to an imidazole ring but differs in the position and type of substituents.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10F3N3 |
|---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
1-[5-(trifluoromethyl)-1H-imidazol-2-yl]propan-1-amine |
InChI |
InChI=1S/C7H10F3N3/c1-2-4(11)6-12-3-5(13-6)7(8,9)10/h3-4H,2,11H2,1H3,(H,12,13) |
InChI Key |
QWADNMZUVUMYND-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=C(N1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















